![molecular formula C12H17NO2 B2747073 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87063-12-5](/img/structure/B2747073.png)
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Übersicht
Beschreibung
Aminomethyl groups in organic chemistry are monovalent functional groups with formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to a nitrogen atom (from the amino group) . The exact structure of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” would depend on the specific arrangement of these and other atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Antiproliferative Activity
Research on derivatives of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, focusing on their binding affinity for sigma receptors, has shown that certain methyl substitutions on the piperidine ring can significantly influence sigma-subtype affinities and selectivities. These compounds have demonstrated potent sigma(1) ligand activity and selectivity, suggesting their potential as tools for PET experiments. Moreover, some derivatives exhibited antiproliferative activity in rat C6 glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).
Synthetic Methodologies for Cardiovascular Agents
Another aspect of research involves the synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives as part of a search for new cardiovascular agents. These compounds were synthesized through a multi-step reaction sequence, starting from 3, 4-dihydro-1 (2H)-naphthalenone derivatives. The synthesized compounds were evaluated for their vasodilating activity in anesthetized dogs and for β-blocking activity, highlighting the compound's potential in cardiovascular research (Miyake et al., 1983).
Development of Sphingosine-1-Phosphate Receptor Agonists
The compound has also been used in the discovery and development of new sphingosine-1-phosphate (S1P) receptor agonists, which are selective for S1P1 and S1P5. These agonists are explored for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The research underscores the importance of structural modifications to enhance receptor selectivity and efficacy in disease models (Kurata et al., 2017).
Photoamination of Styrene Derivatives
The photoaminations of styrene derivatives with ammonia, using 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a precursor, have been investigated for the synthesis of phenethylamine moieties. This research demonstrates the compound's utility in organic synthesis, particularly in the formation of aminated compounds with improved yields through specific reaction conditions (Yamashita et al., 1993).
Antitumor Properties
Derivatives of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have been synthesized and evaluated for their antitumor properties. One such derivative showed significant growth inhibition of various cancer cell lines and increased the life span of leukemic mice. This research contributes to the development of novel antitumor agents with potential clinical applications (Morreal et al., 1990).
Wirkmechanismus
Target of Action
The compound “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is structurally similar to Gabapentin . Gabapentin primarily targets the α2δ-1 and α2δ-2 isoforms of the voltage-dependent calcium channels . These channels play a crucial role in neurotransmission and are involved in various physiological processes such as muscle contraction, hormone secretion, and neurotransmitter release .
Mode of Action
Gabapentin, and by extension, our compound of interest, binds to the α2δ-1 isoform of the voltage-dependent calcium channels, leading to a decrease in calcium influx . This binding inhibits the activity of these channels, thereby reducing the release of excitatory neurotransmitters and ultimately leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The binding of Gabapentin to the α2δ-1 subunit affects several biochemical pathways. It disrupts calcium signaling and the downstream release of neurotransmitters . This disruption can affect various cellular processes, including gene expression, cell proliferation, and synaptic plasticity .
Pharmacokinetics
Gabapentin’s pharmacokinetic properties include a bioavailability of 27-60%, which is inversely proportional to the dose . The primary route of excretion is through the kidneys . These properties likely extend to our compound of interest due to their structural similarity.
Result of Action
The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . This leads to its therapeutic effects in conditions like epilepsy and neuropathic pain . Given the structural similarity, it is plausible that “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle habits, residential environment, and even the presence of other medications can impact the absorption, distribution, metabolism, and excretion of the compound . For instance, a high-fat meal can increase the bioavailability of Gabapentin . Therefore, these factors should be considered when studying the action of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol”.
Eigenschaften
IUPAC Name |
1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAJOGFZVNQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.